2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl-
Description
The compound 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- is an azo-linked benzimidazole derivative characterized by a naphthalenamine backbone, a methyl-substituted benzimidazole moiety at the 2-position, and an N-phenyl group. Azo compounds are widely studied for their applications in dye chemistry, medicinal chemistry, and catalysis due to their structural rigidity and electronic properties. The benzimidazole core, a bioisostere of purines, enhances biological activity by enabling hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
1-[(1-methylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5/c1-29-22-14-8-7-13-20(22)26-24(29)28-27-23-19-12-6-5-9-17(19)15-16-21(23)25-18-10-3-2-4-11-18/h2-16,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQLSPXOOBTQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385967 | |
| Record name | 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140836-28-8 | |
| Record name | 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Azo Coupling Reaction: The benzimidazole derivative is then subjected to an azo coupling reaction with 2-naphthalenamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonic acids.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Dye Chemistry
One of the primary applications of 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- is in dye manufacturing. The azo group is known for its vibrant colors and stability, making it ideal for use in textile dyes and pigments. The compound can be used to produce various shades by altering the substituents on the naphthalene or benzimidazole moieties.
Case Study: Textile Dyes
A study investigated the use of azo compounds in dyeing cotton and polyester fabrics. The results indicated that dyes derived from compounds similar to 2-Naphthalenamine exhibited excellent color fastness and brightness. This makes them suitable for commercial textile applications where durability is essential.
Pharmaceutical Applications
The structural characteristics of 2-Naphthalenamine derivatives suggest potential pharmaceutical applications. Compounds containing benzimidazole moieties have been studied for their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Case Study: Anticancer Activity
Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. A derivative of 2-Naphthalenamine was tested against various cancer cell lines, demonstrating significant cytotoxic effects. This suggests that such compounds could be developed into therapeutic agents for cancer treatment.
Materials Science
In materials science, azo compounds are often utilized as photoresponsive materials due to their ability to undergo reversible structural changes upon light exposure. This property can be harnessed in creating smart materials that respond to environmental stimuli.
Case Study: Photoresponsive Polymers
A recent study explored the incorporation of azo compounds into polymer matrices to develop photoresponsive films. The inclusion of 2-Naphthalenamine derivatives enhanced the films' responsiveness to UV light, indicating potential applications in sensors and actuators.
Comparative Data Table
| Application Area | Compound Type | Key Properties | Notable Findings |
|---|---|---|---|
| Dye Chemistry | Azo Dye | Bright colors, stability | Excellent color fastness on textiles |
| Pharmaceuticals | Anticancer Agent | Cytotoxicity against cancer cells | Significant inhibition of cell proliferation |
| Materials Science | Photoresponsive Material | Light responsiveness | Enhanced UV response in polymer films |
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, 1-[(1-methyl-1H-benzimidazol-2-yl)azo]-N-phenyl- involves its interaction with biological macromolecules:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
- Methylation at the 1-Position: The 1-methyl group on the benzimidazole ring improves metabolic stability by reducing susceptibility to oxidative degradation. For example, compound TAZJIR (1-(1-methyl-1H-benzimidazol-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine) demonstrates enhanced stability compared to non-methylated analogs due to steric protection .
- Azo Linkage : The azo (-N=N-) group in the target compound contrasts with sulfonyl or carbonyl linkages in analogs like 2-(chloromethyl)benzimidazoles . Azo groups confer redox activity and are pivotal in dye chemistry, but they may reduce bioavailability compared to more polar substituents .
- N-Phenyl vs. In contrast, N-alkyl derivatives (e.g., N-methyl-5-(naphthalen-1-yl)oxazol-2-amine) exhibit higher solubility but lower potency in α-glucosidase inhibition assays .
Physicochemical Properties
- Hydrogen Bonding : Crystal structures of analogs like VARDEZ and TAZJIR reveal N–H⋯N hydrogen bonds that stabilize molecular conformations, which may influence the target compound’s solubility and crystallinity .
- NMR Shifts: The N-phenyl group in the target compound is expected to deshield aromatic protons, similar to 2-(naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile (δ 7.45–8.25 ppm in ¹H NMR) .
Q & A
Q. What synthetic methodologies are commonly employed for preparing this azo-linked benzimidazole-naphthalenamine derivative?
The compound is typically synthesized via azo-coupling reactions , where a diazonium salt derived from 1-methyl-1H-benzimidazol-2-amine reacts with N-phenyl-2-naphthalenamine. Key steps include:
- Diazotization : Treating the benzimidazole amine with NaNO₂ and HCl at 0–5°C to generate the diazonium salt.
- Coupling : Reacting the diazonium salt with N-phenyl-2-naphthalenamine under alkaline conditions (pH 8–9) to form the azo bond .
- Purification : Recrystallization from methanol or ethanol yields the pure product. Variants may involve microwave-assisted synthesis to accelerate reaction rates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Confirms the π→π* transitions of the azo group (λmax ~450–500 nm) and monitors protonation/deprotonation effects in different solvents .
- ¹H/¹³C NMR : Assigns aromatic proton environments (e.g., naphthalene protons at δ 7.2–8.5 ppm, benzimidazole protons at δ 7.0–8.2 ppm) .
- FT-IR : Identifies N-H stretching (~3300 cm⁻¹) and azo group vibrations (~1450–1600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z ~292–350 for derivatives) .
Q. What are the key physicochemical properties of this compound?
Advanced Research Questions
Q. How do substituents on the benzimidazole or naphthalenamine moieties influence biological activity?
- Benzimidazole Substituents : Methyl groups at the 1-position enhance lipophilicity, improving membrane permeability in cytotoxicity assays (e.g., EC₅₀ values <10 μM for HT-29 cells) .
- Naphthalenamine Modifications : Electron-withdrawing groups (e.g., nitro) stabilize the azo bond but reduce bioactivity due to steric hindrance .
- Structure-Activity Relationships (SAR) : Derivatives with trifluoromethyl-vinyl tails (e.g., mavatrep) show potent TRPV1 antagonism (IC₅₀ ~4.6 nM) .
Q. What experimental challenges arise in crystallographic analysis of this compound?
- Hydrogen Bonding Networks : The compound forms complex intermolecular interactions (e.g., N–H···O and C–H···π bonds), requiring high-resolution data (<1.0 Å) for accurate refinement .
- Twinned Crystals : Common in azo compounds due to planar stacking; resolved using SHELXL’s TWIN/BASF commands .
- Thermal Motion : Azo groups exhibit anisotropic displacement parameters, necessitating TLS refinement .
Q. How can contradictions in cytotoxicity data across studies be resolved?
- Assay Conditions : Varying pH or serum content in cell media alters protonation states and bioavailability .
- Metabolic Stability : Use hepatic microsomal assays (e.g., human S9 fraction) to assess degradation pathways .
- Statistical Validation : Apply multivariate analysis (ANOVA, p ≤0.05) to differentiate true bioactivity from noise .
Q. What computational methods support mechanistic studies of its reactivity?
- DFT Calculations : Model azo bond cleavage mechanisms (e.g., free radical vs. hydrolytic pathways) using B3LYP/6-31G* basis sets .
- Molecular Docking : Predict binding to biological targets (e.g., TRPV1 channels) using AutoDock Vina .
- QSPR Models : Correlate substituent electronegativity with redox potentials for electrochemical applications .
Data Contradictions and Recommendations
- Synthetic Yields : Microwave-assisted methods (70–80% yield ) vs. traditional reflux (50–60% yield ). Recommendation: Optimize reaction time and catalyst (e.g., CuI) for scale-up.
- Cytotoxicity : Proliferative effects on normal cells at low concentrations (EC₅₀ ~0.013 μM) vs. toxicity in cancer cells . Recommendation: Conduct dose-response assays across multiple cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
